![molecular formula C8H15N B093273 2-Azaspiro[4.4]nonane CAS No. 175-94-0](/img/structure/B93273.png)

2-Azaspiro[4.4]nonane

Overview

Description

Development of Azaspiro[4.4]nonane Compounds

Synthesis Analysis

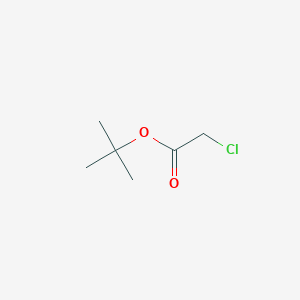

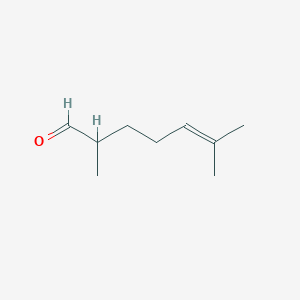

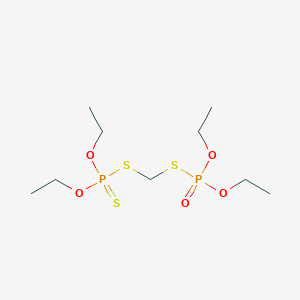

The synthesis of azaspiro[4.4]nonane frameworks has been a subject of interest due to their relevance in medicinal chemistry. A notable method involves a TiCl(4)-promoted tandem intramolecular Prins cyclization/Schmidt reaction, which has been effectively used to construct the tricyclic azaquaternary skeleton of stemonamine . Additionally, various annulation strategies have been developed for the synthesis of related structures, such as 2-azaspiro[3.4]octane, employing readily available starting materials and conventional chemical transformations . The synthesis of N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane has also been reported, with a focus on their potential anticonvulsant activities .

Molecular Structure Analysis

The molecular structure of azaspiro[4.4]nonane derivatives has been explored through various synthetic approaches. For instance, the synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones has been achieved using Mn(III)-based oxidation, which preserves the pyrrolidinedione ring during the formation of the spiro scaffold . The absolute configurations of enantiomers of 1-azaspiro[4.4]nonane-2,6-dione have been determined through chiral resolution, highlighting the importance of stereochemistry in these compounds .

Chemical Reactions Analysis

Azaspiro[4.4]nonane derivatives have been synthesized through various chemical reactions, including the aforementioned Prins cyclization/Schmidt reaction and Mn(III)-based oxidation . The Curtius rearrangement has also been employed as a key step in the enantioselective synthesis of chiral intermediates related to azaspiro[4.4]nonane structures .

Physical and Chemical Properties Analysis

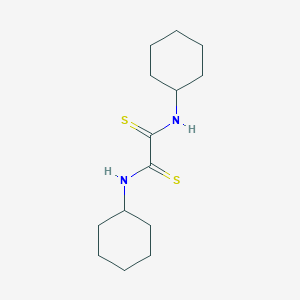

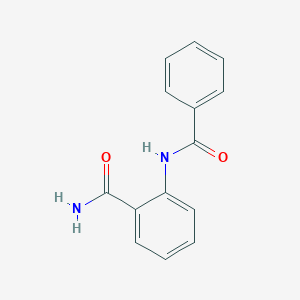

The physicochemical properties of azaspiro[4.4]nonane derivatives have been extensively studied, particularly in relation to their anticonvulsant activities. The lipophilicity of these compounds has been determined using methods such as RP-TLC and RP-HPLC, revealing a correlation between lipophilicity and anticonvulsant efficacy . Additionally, the influence of these compounds on voltage-sensitive calcium channel receptors and GABA(A) receptors has been investigated, although low affinities were reported . The anticonvulsant properties have been further evaluated in vivo using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure threshold tests .

Scientific Research Applications

Anticonvulsant Properties : 2-Azaspiro[4.4]nonane derivatives have been synthesized and evaluated for their anticonvulsant properties. For example, N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione exhibited anti-seizure properties in both mouse and rat models (Kamiński, Obniska, & Dybała, 2008).

Synthesis Methods : Methods for synthesizing various derivatives of 2-Azaspiro[4.4]nonane have been explored, including one-pot synthesis approaches that yield good product separation and ease of synthesis (Thanh‐Truc Huynh, Nguyen, & Nishino, 2017).

Structure-Activity Relationship (SAR) Studies : Studies have been conducted to understand the relationship between the molecular structure of 2-Azaspiro[4.4]nonane derivatives and their anticonvulsant activities. This includes X-ray crystal analysis and molecular mechanics studies (Farrar et al., 1993).

Bioactive Natural Products : The 1-azaspiro[4.4]nonane ring system is a core structure in several bioactive natural products, including those with antileukemic activity (Serry A. A. El Bialy, Braun, & Tietze, 2005).

Development of New Methods for Ring System Construction : There is significant attention towards developing new methods for constructing the 1-azaspiro[4.4]nonane ring system due to its presence in various bioactive compounds (Zhi-Hua Chen, Tu, Shu‐Yu Zhang, & Fu‐Min Zhang, 2011).

Applications in Synthesis of Alkaloids : The ring system of 2-Azaspiro[4.4]nonane has been used in the modular synthesis of cephalotaxine, an alkaloid with potential pharmacological applications (Sha-Hua Huang et al., 2015).

Safety and Hazards

2-Azaspiro[4.4]nonane is classified as a combustible liquid (H227), and it can be harmful if swallowed (H302). It can cause skin irritation (H315) and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to wash thoroughly after handling (P264) .

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Azaspiro[4Some general properties of the compound have been reported . It has a molecular weight of 125.21 Da , and its predicted LogP is 1.88 , suggesting it may have good membrane permeability. Its water solubility at 25°C is estimated to be 8090 mg/L , which could impact its absorption and distribution in the body. More detailed studies are needed to fully understand its pharmacokinetic properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of 2-Azaspiro[4Some studies suggest that derivatives of 2-azaspiro[44]nonane may have anticonvulsant activity

properties

IUPAC Name |

2-azaspiro[4.4]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-4-8(3-1)5-6-9-7-8/h9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINJAJLCZUYDGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00329263 | |

| Record name | 2-Azaspiro[4.4]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azaspiro[4.4]nonane | |

CAS RN |

175-94-0 | |

| Record name | 2-Azaspiro[4.4]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-azaspiro[4.4]nonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

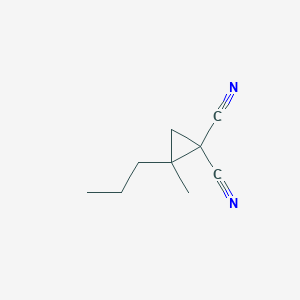

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.